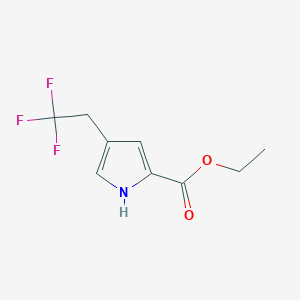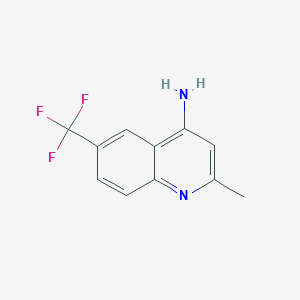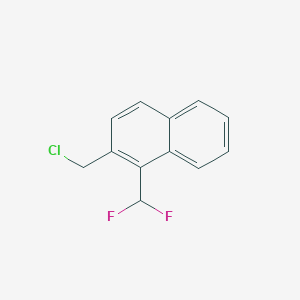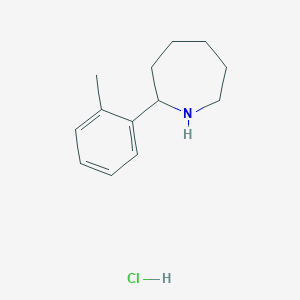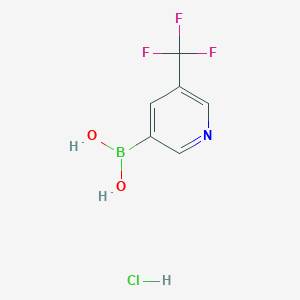
(5-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride is a chemical compound with the molecular formula C6H6BClF3NO2 and a molecular weight of 227.3765496 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of the trifluoromethyl group and the pyridine ring in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a trifluoromethylpyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.
Industrial Production Methods
Industrial production of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(5-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The trifluoromethyl group and the pyridine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides, amines, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
(5-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its bioavailability and efficacy in biological systems .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group and pyridine ring but lacks the boronic acid group.
Pinacol Boronic Esters: Similar boronic acid derivatives used in organic synthesis.
Uniqueness
(5-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride is unique due to the combination of the trifluoromethyl group and the boronic acid group, which imparts distinct chemical properties. This combination enhances its reactivity and versatility in various applications, making it a valuable compound in both research and industry .
Properties
Molecular Formula |
C6H6BClF3NO2 |
|---|---|
Molecular Weight |
227.38 g/mol |
IUPAC Name |
[5-(trifluoromethyl)pyridin-3-yl]boronic acid;hydrochloride |
InChI |
InChI=1S/C6H5BF3NO2.ClH/c8-6(9,10)4-1-5(7(12)13)3-11-2-4;/h1-3,12-13H;1H |
InChI Key |
PLKUDICUZDFJJT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)C(F)(F)F)(O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


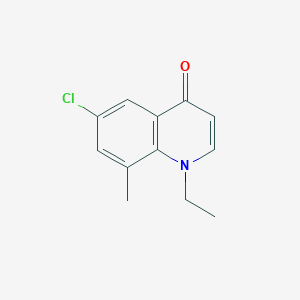
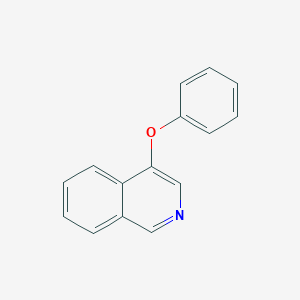
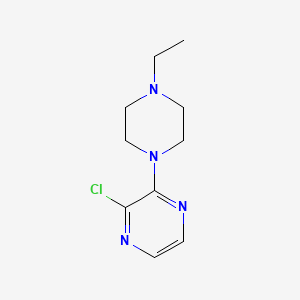

![cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B15067521.png)
![3,5-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B15067533.png)
